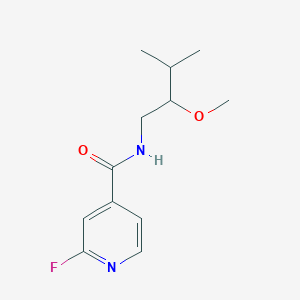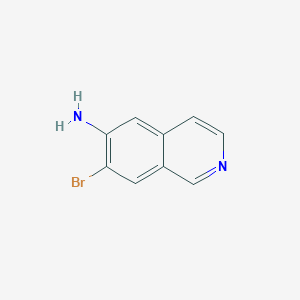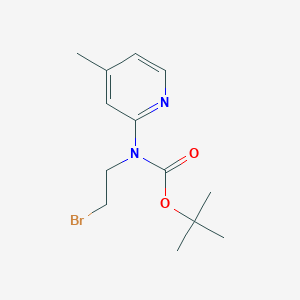
(2R)-2-(2,5-Difluoro-4-methylphenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(2,5-Difluoro-4-methylphenyl)propan-1-ol is an organic compound characterized by the presence of a difluoromethylphenyl group attached to a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2,5-Difluoro-4-methylphenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluoro-4-methylbenzene and a suitable chiral auxiliary.
Reaction Conditions: The key step involves the addition of a propanol moiety to the aromatic ring under controlled conditions. This can be achieved through various methods such as Grignard reaction, reduction of ketones, or asymmetric hydrogenation.
Purification: The final product is purified using techniques like recrystallization, column chromatography, or distillation to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under optimized conditions.
Catalysts: Employing catalysts to enhance the reaction rate and selectivity.
Automation: Implementing automated systems for monitoring and controlling reaction parameters to ensure consistent product quality.
化学反応の分析
Types of Reactions
(2R)-2-(2,5-Difluoro-4-methylphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Conditions involving halogenating agents or nucleophiles like NaOH (Sodium hydroxide) or KCN (Potassium cyanide).
Major Products
Oxidation: Formation of 2-(2,5-Difluoro-4-methylphenyl)propan-1-one.
Reduction: Formation of 2-(2,5-Difluoro-4-methylphenyl)propane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
(2R)-2-(2,5-Difluoro-4-methylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2R)-2-(2,5-Difluoro-4-methylphenyl)propan-1-ol involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, leading to desired therapeutic effects.
類似化合物との比較
Similar Compounds
(2R)-2-(2,5-Difluorophenyl)propan-1-ol: Similar structure but lacks the methyl group.
(2R)-2-(4-Methylphenyl)propan-1-ol: Similar structure but lacks the difluoro groups.
(2R)-2-(2,5-Difluoro-4-methylphenyl)ethanol: Similar structure but has an ethanol backbone instead of propanol.
Uniqueness
(2R)-2-(2,5-Difluoro-4-methylphenyl)propan-1-ol is unique due to the presence of both difluoro and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity.
特性
IUPAC Name |
(2R)-2-(2,5-difluoro-4-methylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-6-3-10(12)8(4-9(6)11)7(2)5-13/h3-4,7,13H,5H2,1-2H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXVBCYTHQLLPC-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(C)CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1F)[C@@H](C)CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2627196.png)

![3-(2,6-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2627199.png)


![3-[4-amino-3-({[(3,5-dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2627204.png)

![1-(3-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2627207.png)




![N-{1-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-chlorobenzenesulfonamide](/img/structure/B2627216.png)

